Sorbitan monooleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Emulsification:

- Sorbitan monooleate acts as an emulsifier, enabling the formation and stabilization of mixtures between immiscible liquids, such as oil and water. This property makes it valuable in preparing emulsions for biological studies, like creating liposomes for drug delivery research [].

Dispersion:

- It can disperse solid particles in liquid solutions, improving their homogeneity and preventing aggregation. This application is beneficial in dispersing hydrophobic drugs or nanoparticles for in vitro and in vivo experiments [].

Wetting:

- Sorbitan monooleate enhances the wetting properties of solutions, allowing them to spread and interact more effectively with surfaces. This characteristic is useful in cell culture studies, promoting better cell attachment and growth on culture plates [].

Other Applications:

- Beyond the functionalities mentioned above, sorbitan monooleate finds applications in protein extraction and purification procedures due to its ability to solubilize membrane proteins.

- Additionally, researchers utilize it in various immunological assays, such as enzyme-linked immunosorbent assays (ELISA), to improve antigen and antibody interactions [].

Safety and Regulation:

Sorbitan monooleate, also known as Sorbitan Oleate or Span 80, is a non-ionic surfactant derived from the esterification of sorbitol and oleic acid. Its chemical formula is , and it is characterized by its ability to stabilize oil-in-water and water-in-oil emulsions due to its unique molecular structure. Sorbitan monooleate appears as a pale yellow viscous liquid with a fatty odor, and it has a low hydrophilic-lipophilic balance (HLB) value of approximately 4.3, making it particularly effective in formulations requiring lipophilic properties .

In emulsions, SM acts as an emulsifier by positioning itself at the interface between oil and water phases. The hydrophilic sorbitan moiety interacts with water molecules, while the hydrophobic oleic acid tail interacts with oil molecules. This creates a physical barrier that prevents oil droplets from coalescing, resulting in a stable emulsion.

Similarly, in pharmaceuticals, SM can aid in solubilizing poorly soluble drugs by forming micelles. Micelles are spherical structures formed by SM molecules, with the hydrophobic tails facing inwards and the hydrophilic heads facing outwards. The drug molecules can then be incorporated within the hydrophobic core of the micelle, allowing for better dispersion in water.

- Skin Irritation: Prolonged or repeated contact with SM may cause mild skin irritation in some individuals.

- Eye Irritation: Direct contact with SM can irritate the eyes.

- Ecotoxicity: While data is limited, some studies suggest SM may have mild ecotoxicological effects on aquatic organisms at high concentrations.

The primary reaction involved in the synthesis of sorbitan monooleate is the esterification of sorbitol with oleic acid. This process can be catalyzed by various acids, including p-toluene sulfonic acid or sodium hydroxide, under controlled temperatures (typically around 180-220°C) and atmospheric pressure. The reaction results in the formation of sorbitan monooleate along with other sorbitan esters, such as sorbitan dioleate and sorbitan trioleate, depending on the stoichiometry of the reactants .

Sorbitan monooleate exhibits low toxicity and is generally recognized as safe for use in food and cosmetic applications. It acts as an emulsifier and stabilizer, facilitating the mixing of immiscible liquids such as oil and water. Additionally, it has been shown to possess antimicrobial properties, which enhance its utility in various formulations . Its role in drug delivery systems has also been explored due to its ability to enhance the solubility of poorly soluble compounds .

The synthesis of sorbitan monooleate typically involves the following steps:

- Dehydration of Sorbitol: Sorbitol is dehydrated to form sorbitan using an etherification catalyst.

- Esterification: The dehydrated sorbitan is then reacted with oleic acid in the presence of an esterification catalyst. The molar ratio of oleic acid to sorbitol can be adjusted to optimize yield.

- Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions, usually around 180-220°C for several hours.

- Purification: The crude product may undergo further purification processes to isolate pure sorbitan monooleate .

Sorbitan monooleate is widely used across various industries due to its emulsifying properties:

- Food Industry: As an emulsifier in products like ice cream, salad dressings, and baked goods to improve texture and stability.

- Cosmetics: In creams and lotions for its ability to stabilize emulsions and enhance skin feel.

- Pharmaceuticals: As a surfactant in drug formulations to improve solubility and bioavailability.

- Industrial

Research indicates that sorbitan monooleate interacts favorably with various other surfactants and compounds. Its low HLB value allows it to work effectively alongside high HLB surfactants to create stable emulsions. Additionally, studies have shown that it can enhance the solubility of hydrophobic drugs when used in conjunction with other excipients in pharmaceutical formulations .

Sorbitan monooleate belongs to a class of compounds known as sorbitan esters, which include several related substances that share similar properties but differ in their fatty acid components or esterification levels. Here are some similar compounds:

| Compound Name | Fatty Acid Component | HLB Value | Unique Properties |

|---|---|---|---|

| Sorbitan Dioleate | Oleic Acid | 3.8 | Higher emulsifying capacity than monooleate |

| Sorbitan Trioleate | Oleic Acid | 1.8 | Suitable for water-in-oil emulsions |

| Polysorbate 80 | Oleic Acid | 15 | Higher HLB value; used for oil-in-water emulsions |

| Isosorbide Monooleate | Oleic Acid | 6.7 | Enhanced solubility for certain applications |

| Glyceryl Monostearate | Stearic Acid | 4.7 | Used primarily in food applications |

Sorbitan monooleate's uniqueness lies in its balance between hydrophilic and lipophilic characteristics, making it particularly effective for specific applications where both types of emulsions are required .

The discovery of sorbitan monooleate dates back to early 20th-century research into sugar-derived surfactants. Initially synthesized through the dehydration of sorbitol followed by esterification with oleic acid, it emerged as a critical component in nonionic surfactant chemistry. Early applications focused on its role in stabilizing water-in-oil (W/O) emulsions, particularly in pharmaceutical formulations where lipid-based drug delivery systems required robust emulsification.

The compound gained prominence in the 1940s–1950s with its use in food and cosmetic industries. For instance, patents from this era describe its application in fruit waxing solutions to reduce moisture loss and enhance appearance. Its hydrophobic-lipophilic balance (HLB) value of 4.3, optimized for W/O emulsions, made it indispensable in early formulations.

Key Milestones in Early Development

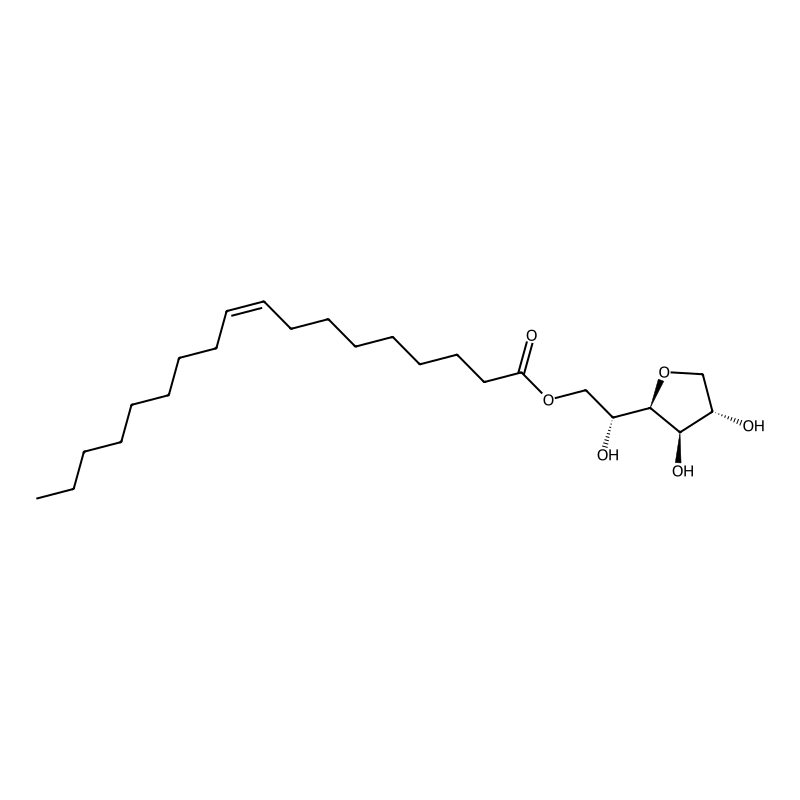

Sorbitan monooleate represents a complex molecular architecture characterized by its molecular formula C24H44O6 and molecular weight of 428.6 g/mol [1] [2] [3] [4] [5]. The compound exhibits significant structural complexity arising from multiple sources of isomerism inherent in its chemical structure [4] [6].

Stereochemical Features

The molecular structure of sorbitan monooleate contains four defined stereocenters [4] [6], contributing to its absolute stereochemistry. According to NCATS database analysis, the compound possesses an absolute stereochemistry designation with four out of four defined stereocenters [4] [6]. The stereochemical configuration is represented by the SMILES notation: CCCCCCCC\C=C/CCCCCCCC(=O)OCC@@H[C@H]1OCC@H[C@H]1O [4] [6].

E/Z Isomerism

A critical aspect of sorbitan monooleate's molecular architecture involves E/Z isomerism at the double bond position. The compound contains one E/Z center [4] [6], specifically located within the oleic acid moiety at the 9-10 position of the octadecanoic acid chain. The systematic IUPAC name identifies this as (Z)-octadec-9-enoate [3] [7], indicating the Z-configuration where the higher priority groups are positioned on the same side of the double bond [8] [9] [10].

Structural Complexity

The compound exists as a mixture of partial esters derived from sorbitol and its mono- and dianhydrides with oleic acid [11] [12]. The constituent in greatest abundance is 1,4-sorbitan monooleate, accompanied by lesser quantities of isosorbide monooleate, sorbitan dioleate, and sorbitan trioleate [11]. This compositional complexity contributes to the overall isomeric diversity of commercial sorbitan monooleate preparations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C24H44O6 | [1] [2] [3] [4] |

| Molecular Weight | 428.6 g/mol | [2] [13] [5] |

| Defined Stereocenters | 4/4 | [4] [6] |

| E/Z Centers | 1 | [4] [6] |

| Stereochemistry Type | Absolute | [4] [6] |

| Double Bond Configuration | (Z)-octadec-9-enoate | [3] [7] |

Hydrophilic-Lipophilic Balance (HLB 4.3) and Phase Behavior

HLB Characterization

Sorbitan monooleate exhibits a characteristic HLB value of 4.3 [1] [14] [15] [16], positioning it as a lipophilic surfactant suitable for water-in-oil (W/O) emulsion formation [1] [14] [16] [17]. This low HLB value reflects the predominance of the hydrophobic oleic acid chain (C18:1) over the hydrophilic sorbitan head group [1] [15].

The HLB value can be calculated using the Griffin equation for ester-based surfactants: HLB = 20(1 - S/A), where S represents the saponification value and A represents the acid value of the fatty acid component [14]. For sorbitan monooleate systems, experimental studies have demonstrated that HLB values ranging from 2.10 to 6.70 can be achieved through systematic mixing with other sorbitan esters [18] [19].

Phase Behavior Analysis

Emulsion Characteristics

The phase behavior of sorbitan monooleate is fundamentally governed by its low HLB value, which favors the formation of W/O emulsions [1] [14] [16]. Research has demonstrated that sorbitan monooleate can effectively stabilize emulsions containing up to 15% water in oil-continuous systems [20]. At higher water concentrations, the system tends to form lamellar liquid crystals, typical of lipophilic surfactant blends with zero curvature characteristics [20].

Temperature-Dependent Behavior

Phase behavior studies reveal significant temperature sensitivity in sorbitan monooleate systems. Monolayer studies conducted between 22°C and 42°C demonstrate that increasing temperature causes monolayer expansion, accompanied by reduced surface compressional modulus and lowered collapse pressure [21]. This temperature dependence reflects the dynamic nature of molecular packing at interfaces.

Synergistic Phase Effects

When combined with higher HLB surfactants such as polyoxyethylene sorbitan monooleate (Tween 80, HLB = 15.0), sorbitan monooleate exhibits synergistic emulsification behavior [14] [22]. The optimal combination typically involves 70% Tween 80 and 30% sorbitan monooleate, yielding an effective HLB of approximately 11.8 [14], suitable for broader emulsification applications.

| Phase Parameter | Value/Characteristic | Reference |

|---|---|---|

| HLB Value | 4.3 | [1] [14] [15] [16] |

| Preferred Emulsion Type | Water-in-oil (W/O) | [1] [14] [16] |

| Maximum Water Solubilization | ~15% | [20] |

| Temperature Range (Monolayer Studies) | 22-42°C | [21] |

| Synergistic HLB (with Tween 80) | 11.8 | [14] |

Thermal Stability Profiles: Decomposition Temperatures and Phase Transitions

Melting and Crystallization Behavior

Sorbitan monooleate exhibits a melting point range of 10-12°C [5] [23], classifying it as a low-melting lipophilic surfactant. This relatively low melting point contributes to its liquid state at ambient temperatures and influences its thermal processing characteristics.

Differential Scanning Calorimetry (DSC) Analysis

Phase Transition Characteristics

DSC studies of sorbitan ester systems reveal complex thermal behavior with multiple phase transitions [24] [25]. For sorbitan monooleate-containing oleogels, crystallization events occur in the temperature range of 40.7-48.2°C, while melting transitions are observed around 53.4°C for related sorbitan esters [24].

Glass Transition Temperature

In vesicular formulations, sorbitan monooleate demonstrates a glass transition temperature below -30°C [26], significantly lower than conventional phospholipid systems. This low Tg correlates with enhanced membrane fluidity compared to traditional liposomal systems [26].

Thermal Stability Assessment

The compound exhibits thermal stability up to temperatures exceeding its flash point of >110°C (>230°F) [5] [27]. However, specific decomposition temperatures are not well-characterized in the available literature [28] [29]. Thermal analysis studies indicate that sorbitan monooleate maintains structural integrity through typical processing temperature ranges used in emulsion and formulation applications.

Temperature-Responsive Behavior

Vesicle Stability Studies

Research demonstrates that sorbitan monooleate vesicles exhibit temperature-responsive behavior [26]. While stable for at least 7 days at 4°C and 25°C, storage at 42°C causes irreversible vesicle fusion [26]. This temperature sensitivity is attributed to headgroup dehydration effects rather than direct correlation with the phase transition temperature [26].

Emulsion Thermal Stability

In emulsion systems, thermal stability studies using DSC methodology reveal that well-dispersed water droplets can be distinguished from broken emulsion phases through characteristic freezing patterns [25]. Properly formulated sorbitan monooleate emulsions show freezing signals centered around -38°C to -39°C, indicating effective dispersion maintenance [25].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 10-12°C | [5] [23] |

| Glass Transition Temperature | Below -30°C | [26] |

| Crystallization Range (oleogels) | 40.7-48.2°C | [24] |

| Flash Point | >110°C (>230°F) | [5] [27] |

| Vesicle Fusion Temperature | 42°C | [26] |

| Emulsion Freezing Signal | -38°C to -39°C | [25] |

Solvation Dynamics in Polar/Nonpolar Media

Solubility Profile Analysis

Sorbitan monooleate demonstrates distinct solubility characteristics that reflect its amphiphilic molecular structure and low HLB value [11] [23] [30]. The compound exhibits preferential solubility in nonpolar and moderately polar organic solvents while showing limited water solubility.

Polar Solvent Interactions

In polar protic solvents, sorbitan monooleate shows solubility in ethanol and related alcohols [11] [23] [30]. The solubility mechanism involves hydrogen bonding interactions between the hydroxyl groups of the sorbitan head group and the solvent molecules. Temperature plays a critical role, as the compound becomes soluble at temperatures above its melting point in various polar organic solvents [11] [30].

Nonpolar Solvent Dynamics

The compound demonstrates excellent solubility in nonpolar media including petroleum ether, toluene, and mineral oils [11] [23] [30]. This behavior is attributed to the dominant lipophilic character imparted by the oleic acid chain, which comprises approximately 70-80% of the molecular structure [31] [32].

Aqueous System Behavior

Water Solubility Limitations

Sorbitan monooleate is insoluble in cold water but becomes dispersible in warm water [11] [30]. This temperature-dependent behavior reflects the thermodynamic balance between hydrophobic and hydrophilic interactions. The limited aqueous solubility is consistent with its low HLB value of 4.3 [1] [14] [15] [16].

Interfacial Activity

At water-oil interfaces, sorbitan monooleate exhibits significant interfacial activity with critical micelle concentration (CMC) values that vary depending on the oil phase composition [33]. Studies using straight-chain hydrocarbons from pentane to dodecane as oil phases demonstrate that increasing hydrocarbon chain length increases both interfacial tension and CMC values [33].

Solvation Thermodynamics

Free Energy Considerations

Thermodynamic analysis reveals that sorbitan monooleate exhibits less negative standard free energy of micellization (ΔG°mic) compared to shorter-chain sorbitan esters [33]. The standard free energy of adsorption (ΔG°ad) shows slightly more negative values, indicating favorable interfacial adsorption [33].

Molecular Area Effects

At interfaces, sorbitan monooleate demonstrates a larger molecular area compared to other sorbitan monoesters [33]. This expanded molecular area is attributed to the cis-configuration of the oleic acid double bond, which introduces a molecular kink that influences packing efficiency at interfaces.

| Solvent Category | Solubility | Temperature Dependence | Reference |

|---|---|---|---|

| Cold Water | Insoluble | Temperature-sensitive | [11] [30] |

| Warm Water | Dispersible | Enhanced at elevated temperature | [11] [30] |

| Ethanol | Soluble | Above melting point | [11] [23] [30] |

| Toluene | Soluble | Temperature-independent | [11] [30] |

| Mineral Oil | Soluble | Temperature-independent | [23] [30] |

| Petroleum Ether | Soluble | Above melting point | [11] [30] |

| Propylene Glycol | Insoluble | Limited interaction | [23] [30] |

Dynamic Behavior in Mixed Systems

Cosurfactant Effects

In systems containing cosurfactants such as alcohols, sorbitan monooleate exhibits modified solvation dynamics [20]. The presence of short-chain alcohols (C3-C4) can prevent liquid crystal formation and enhance microemulsion stability [20]. This effect is attributed to the disruption of long-range ordered packing by alcohol molecules.

Temperature-Dependent Solvation

Molecular dynamics considerations reveal that solvation dynamics are primarily controlled by translational rather than orientational motion in nonpolar systems [34] [35]. This differs from polar solvation phenomena and contributes to the unique interfacial behavior observed in sorbitan monooleate systems.

Purity

Physical Description

Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1596 of 1598 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

9015-08-1

Absorption Distribution and Excretion

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Emulsifying

Methods of Manufacturing

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Mining (except Oil and Gas) and support activities

Miscellaneous Manufacturing

Wholesale and Retail Trade

Textiles, apparel, and leather manufacturing

Paint and Coating Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Other (requires additional information)

Utilities

Paper Manufacturing

Printing Ink Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Plastics Material and Resin Manufacturing

Explosives Manufacturing

Not Known or Reasonably Ascertainable

Sorbitan, mono-(9Z)-9-octadecenoate: ACTIVE

HYDROPHILIC CHARACTER /OF SPAN/ IS SUPPLIED BY FREE HYDROXYL & OXYETHYLENE GROUPS...LIPOPHIL PORTION IS FOUND IN THE LONG CHAIN FATTY ACIDS USED. THE SPAN TYPE MATERIALS ARE PARTIAL ESTERS OF COMMON FATTY ACIDS (LAURIC, PALMITIC, STEARIC & OLEIC) & HEXITOL ANHYDRIDES (LEXITANS & HEXIDES) DERIVED FROM SORBITOL. /SPAN/

ADDED IN SMALL QUANTITIES TO MANY FOODS, BEVERAGES, COSMETICS /SORBITAN MONOSTEARATE/